molecular formula C14H12N2OS B147739 Methylene violet CAS No. 2516-05-4

Methylene violet

Cat. No.: B147739
CAS No.: 2516-05-4
M. Wt: 256.32 g/mol
InChI Key: ALJHHTHBYJROOG-UHFFFAOYSA-N
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Description

Methylene violet, also known as methyl violet, is a family of organic compounds primarily used as dyes. These compounds are characterized by their vibrant violet color and are commonly used in textiles, paints, inks, and as biological stains. This compound is a cationic dye belonging to the triphenylmethane class and is known for its ability to impart deep violet hues to various materials .

Scientific Research Applications

Methylene violet has a wide range of applications in scientific research:

Future Directions

The evolution in resistant bacterial strains will drive continual changes in advanced wound care products. Demand will increase for economically priced, versatile wound care dressings that assist in debridement, maintain a moist wound environment, absorb and trap bacterial debris, and decrease dressing change frequency . Methylene Violet, with its antibacterial properties, could play a significant role in this future direction.

Mechanism of Action

Target of Action

Methylene violet, also known as this compound 3RAX, is a phenazine dye that primarily targets the mitochondria of cells . It has been shown to have inhibitory effects on human red blood cell acetylcholinesterase (AChE) and human plasma butyrylcholinesterase (BChE), with Kis values of 1.58 and 0.51 μM respectively .

Mode of Action

This compound interacts with its targets by changing the molecular structure of DNA, undermining the module of DNA, and inducing the generation of reactive singlet oxygen . This interaction leads to changes in the cellular environment, affecting the function and viability of the cells. In the context of photodynamic therapy, this compound has been conjugated with porphyrin, a compound known for its high DNA binding constant and efficacy in inhibiting cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the generation of reactive singlet oxygen . Singlet oxygen, as a primary damaging agent, induces apoptosis of cancer cells in photodynamic therapy . Specifically, it could effectively damage the tiny blood vessels in the tumor tissue and then cause cell death and local bleeding .

Pharmacokinetics

Methylene blue has a bioavailability of 53–97% upon oral administration, with plasma concentration peaking after 30–60 minutes . It exhibits extracellular compartment kinetics with a terminal plasma half-life of 5–6 hours . Differences in organ distribution of methylene blue are mainly responsible for the different pharmacokinetics after oral and intravenous administration .

Result of Action

The result of this compound’s action is primarily observed at the cellular level. Its interaction with DNA and the generation of reactive singlet oxygen can lead to cell death . In the context of photodynamic therapy, this compound conjugated with porphyrin has shown efficacy in inhibiting cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of wastewater treatment, the removal efficiency of this compound can be affected by factors such as initial dye concentration, solution pH, temperature, and adsorbent dose . Furthermore, the presence of other substances in the environment, such as contaminants in wastewater, can also influence the action and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Methylene Violet interacts with various biomolecules, primarily nucleic acids (DNA and RNA), and some proteins . These interactions are largely due to the planar structure of this compound, which allows it to intercalate between the base pairs of the DNA helix . This interaction can lead to changes in the DNA structure, potentially affecting its function .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In cancer cells, this compound can inhibit cell growth and induce cell death . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, particularly DNA, leading to changes in gene expression . It can also inhibit or activate enzymes, further influencing cellular processes

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, a study found that the reticulocyte count, a measure of red blood cell production, decreased over a period of 21 days when stained with this compound . This suggests that this compound may have long-term effects on cellular function.

Subcellular Localization

This compound has been found to localize primarily in the lysosomes of cells . This subcellular localization can affect its activity or function, potentially influencing various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylene violet is synthesized through the condensation of dimethylaniline with formaldehyde in the presence of an acid catalyst. The reaction typically involves the following steps:

    Condensation Reaction: Dimethylaniline reacts with formaldehyde under acidic conditions to form a leuco base.

    Oxidation: The leuco base is then oxidized to form the final dye product, this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The key steps include:

Chemical Reactions Analysis

Types of Reactions: Methylene violet undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation states, which can alter its color properties.

    Reduction: The dye can be reduced to its leuco form, which is colorless.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include sodium dichromate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite are used to convert this compound to its leuco form.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products: The major products formed from these reactions include different oxidation states of this compound, its leuco form, and substituted derivatives .

Comparison with Similar Compounds

    Crystal Violet:

    Methylene Blue: A phenothiazine dye used for similar applications but with a blue color.

    Safranin: A biological stain used in Gram staining, providing a red counterstain.

Comparison:

This compound stands out due to its vibrant violet color and its versatility in various scientific and industrial applications. Its ability to bind to cellular components makes it an invaluable tool in biological research and medical diagnostics.

Properties

IUPAC Name

7-(dimethylamino)phenothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12N2OS/c1-16(2)9-3-5-11-13(7-9)18-14-8-10(17)4-6-12(14)15-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJHHTHBYJROOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=O)C=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062481
Record name 3H-Phenothiazin-3-one, 7-(dimethylamino)-
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Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2516-05-4
Record name 3H-Phenothiazin-3-one, 7-(dimethylamino)-
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Record name Methylene violet
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Record name Methylene violet
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Record name 3H-Phenothiazin-3-one, 7-(dimethylamino)-
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Record name 3H-Phenothiazin-3-one, 7-(dimethylamino)-
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Record name 7-(dimethylamino)-3H-phenothiazin-3-one
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Synthesis routes and methods

Procedure details

To a solution of 0.5 g (1.56 mmol) of Methylene blue in 50 mL of water was added 0.53 g (3.12 mmol) of AgNO3 dissolved in excess NH4OH. The reaction mixture was heated to reflux for an hour, filtered and extracted with EtOAc (20×5 mL). The organic layer was washed with brine, dried over anhydrous Na2SO4, concentrated under diminished pressure. The dark solid was purified on a silica gel column. Elution with 9:1 EtOAc/MeOH gave CPD-18 as a dark solid: yield-25 mg (6%); silica gel TLC Rf 0.27 (9:1 EtOAc/MeOH); 1H NMR (CDCl3) δ 3.16 (s, 1H), 6.60 (d, 1H, J=2.8 Hz), 6.69 (d, 1H, J=2.4 Hz), 6.83 (d, 1H, J=2 Hz), 6.86 (d, 1H, J=2.8 Hz), 7.67 (d, 1H, J=10 Hz), 7.71 (d, 1H, J=9.2 Hz); mass spectrum (MALDI-TOF), m/z 257.07 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.53 g
Type
catalyst
Reaction Step One
Name
EtOAc MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methylene violet
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Methylene violet
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Methylene violet
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: How does Methylene Violet interact with DNA?

A1: this compound can interact with DNA through multiple modes, depending on the specific derivative and conditions. Some MV derivatives, such as those with amino group modifications, predominantly intercalate between DNA base pairs. [] Other derivatives, particularly those with bulky substituents, exhibit mixed binding modes involving both groove binding and electrostatic interactions with the DNA backbone. [, ]

Q2: What are the downstream effects of this compound's interaction with DNA?

A2: The interaction of MV with DNA can have significant downstream effects. Upon irradiation with visible light, MV can induce DNA photocleavage, potentially leading to cell death. [, ] This photocleavage activity is linked to the dye's ability to generate singlet oxygen, a reactive oxygen species that can damage DNA. [, ] Covalent binding of MV to DNA upon irradiation has also been observed. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C15H15ClN4. Its molecular weight is 286.77 g/mol.

Q4: What spectroscopic data is available for this compound?

A4: this compound has characteristic spectroscopic signatures: * UV-Vis: MV exhibits a characteristic absorption spectrum in the visible region, with a maximum absorbance wavelength (λmax) around 550 nm. Binding to DNA typically results in a bathochromic shift (red shift) and hypochromism (decreased absorbance) in the absorption spectrum. [, ] * NMR: 1H NMR spectroscopy provides structural information about MV and its derivatives. [] * IR: Infrared (IR) spectroscopy can be used to identify functional groups present in MV and its derivatives. [] * Mass spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation patterns of MV and its derivatives. []

Q5: What are some applications of this compound that rely on its material compatibility?

A6: this compound's compatibility with biological systems allows its use in various applications: * Biological staining: MV has been used as a stain in biological research, particularly for histological studies and identifying specific cellular components. [, , ] * Photodynamic therapy: Research explored the potential of MV as a photosensitizer for photodynamic therapy due to its DNA binding affinity and phototoxic effects. [, ] * Yeast viability assessment: MV is utilized as an alternative to methylene blue for determining yeast viability in brewing and fermentation processes. [, ]

Q6: What catalytic properties does this compound possess?

A7: this compound can act as a photosensitizer, catalyzing reactions in the presence of light. It has been investigated for its photocatalytic activity in the degradation of organic pollutants, particularly dyes, in wastewater treatment. [, ]

Q7: What are the mechanisms involved in the photocatalytic degradation of dyes using this compound?

A7: While specific mechanisms are not elaborated on in the provided research, MV likely functions through a type II photodynamic process. Upon light absorption, MV transitions to an excited state and transfers energy to molecular oxygen, generating singlet oxygen. This highly reactive species then degrades the target dye molecules.

Q8: Have there been computational studies on this compound?

A9: Yes, computational methods have been employed to study this compound: * EPR Spectral Analysis: High-resolution electron paramagnetic resonance (EPR) spectroscopy, combined with theoretical calculations, has been used to investigate the electronic structure and properties of MV. [] * Kinetic Modeling: Software like Simkine3 has been used to simulate and analyze complex kinetic mechanisms involving MV, such as its reaction with acidic bromate. []

Q9: How do structural modifications of this compound affect its activity?

A10: Structural modifications significantly impact MV's activity: * Amino Group Modifications: Altering the amino group substituents on MV influences its DNA binding mode, singlet oxygen generation efficiency, and ultimately, its DNA photocleavage activity. [] * Halogenation: Halogenated MV derivatives, such as bromo- and iodo-methylene violet, demonstrate increased quantum yields for singlet oxygen formation and enhanced phototoxicity compared to non-halogenated MV. [, ] * Methylation: Methylation of MV, as in O-methyl this compound (OMeMV), can drastically reduce its singlet oxygen quantum yield and phototoxic efficacy. []

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